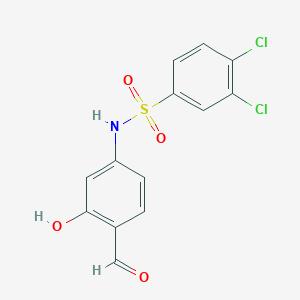
3,4-Dichloro-N-(4-formyl-3-hydroxyphenyl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dichloro-N-(4-formyl-3-hydroxyphenyl)benzene-1-sulfonamide is an organic compound with a complex structure It features a benzene ring substituted with chloro, formyl, hydroxy, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-N-(4-formyl-3-hydroxyphenyl)benzene-1-sulfonamide typically involves multiple steps. One common method includes:
Reduction: Conversion of nitro groups to amino groups.
Sulfonation: Introduction of sulfonamide groups.
Formylation: Addition of formyl groups.
Chlorination: Introduction of chloro groups.
Each step requires specific reagents and conditions, such as concentrated sulfuric acid for sulfonation and formyl chloride for formylation.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-N-(4-formyl-3-hydroxyphenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups.
Reduction: Reduction of formyl groups to alcohols.
Substitution: Replacement of chloro groups with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Scientific Research Applications
3,4-Dichloro-N-(4-formyl-3-hydroxyphenyl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-N-(4-formyl-3-hydroxyphenyl)benzene-1-sulfonamide involves interactions with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of metabolic processes or disruption of cellular signaling.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dichloro-N-(4-hydroxyphenyl)benzene-1-sulfonamide
- 3,4-Dichloro-N-(4-formylphenyl)benzene-1-sulfonamide
- 3,4-Dichloro-N-(3-hydroxyphenyl)benzene-1-sulfonamide
Uniqueness
3,4-Dichloro-N-(4-formyl-3-hydroxyphenyl)benzene-1-sulfonamide is unique due to the presence of both formyl and hydroxy groups on the phenyl ring, which can influence its reactivity and interactions with biological targets. This dual functionality may enhance its potential as a versatile compound in various applications.
Properties
CAS No. |
62119-74-8 |
|---|---|
Molecular Formula |
C13H9Cl2NO4S |
Molecular Weight |
346.2 g/mol |
IUPAC Name |
3,4-dichloro-N-(4-formyl-3-hydroxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C13H9Cl2NO4S/c14-11-4-3-10(6-12(11)15)21(19,20)16-9-2-1-8(7-17)13(18)5-9/h1-7,16,18H |
InChI Key |
PMRCDTIDQVNQJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


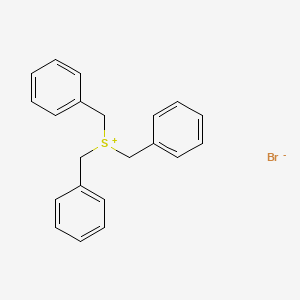
![2-[(9H-Carbazol-2-yl)oxy]-N,N-diethylethan-1-amine](/img/structure/B14554768.png)
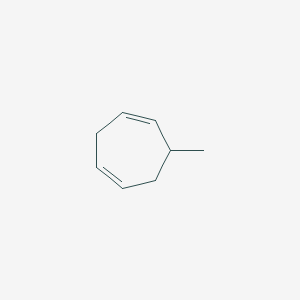
![9H-Pyrimido[4,5-c]azepin-9-one, 2-amino-5,6,7,8-tetrahydro-](/img/structure/B14554784.png)
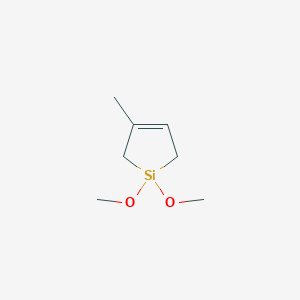
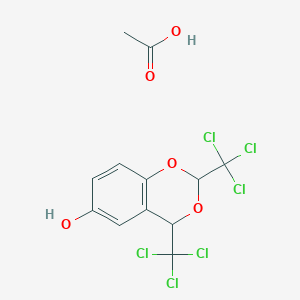
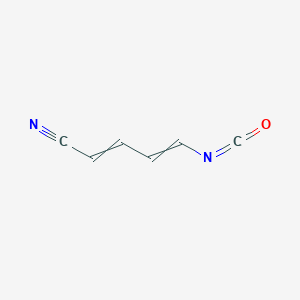
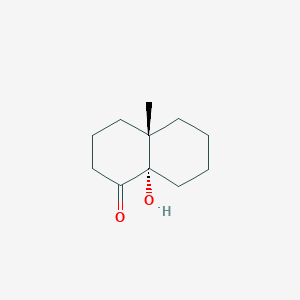
![4-{2-[(2-Bromo-4-methylphenoxy)methyl]-1,3-thiazol-4-yl}aniline](/img/structure/B14554823.png)
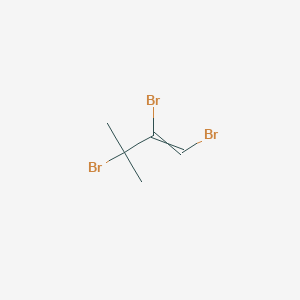
![Butanoic acid, 4-[(2-bromophenyl)amino]-4-oxo-](/img/structure/B14554839.png)
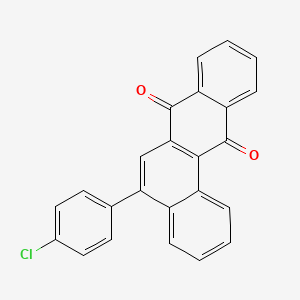
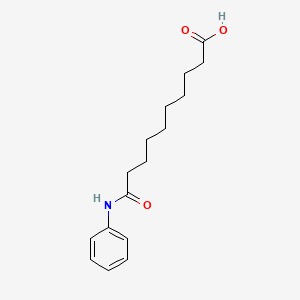
![N~2~-[(4-Methoxyphenyl)methyl]-N-naphthalen-2-ylglycinamide](/img/structure/B14554865.png)
